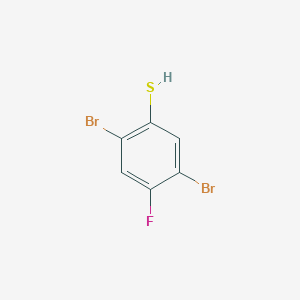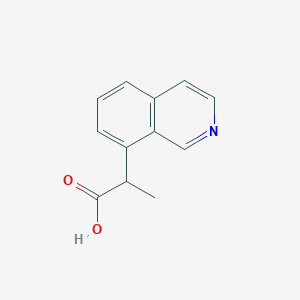
2-(Isoquinolin-8-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-8-yl)propanoic acid is a chemical compound with the molecular formula C12H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-8-yl)propanoic acid typically involves the reaction of isoquinoline derivatives with propanoic acid derivatives. One common method includes the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide and hydrazine hydrate in ethanol, yielding 3-[2-oxoquinolin-1(2H)-yl]propanoic acid . This reaction proceeds under mild conditions and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Isoquinolin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .
科学的研究の応用
2-(Isoquinolin-8-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-(Isoquinolin-8-yl)propanoic acid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit EGFR by binding to its active site, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
3-[2-oxoquinolin-1(2H)-yl]propanoic acid: A closely related compound with similar biological activities.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These derivatives also exhibit cytotoxicity and enzyme inhibition properties.
Uniqueness
2-(Isoquinolin-8-yl)propanoic acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its derivatives have shown potent biological activities, making it a valuable compound for further research and development in medicinal chemistry .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-isoquinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,1H3,(H,14,15) |
InChIキー |
QHGWWGIFIBHDDA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
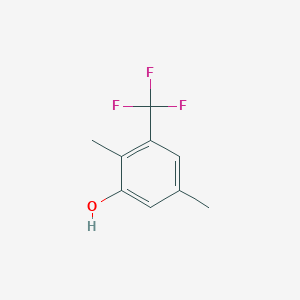

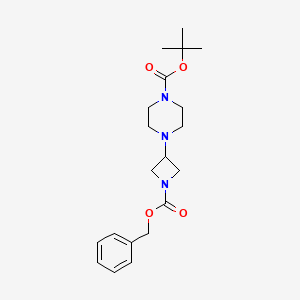

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)
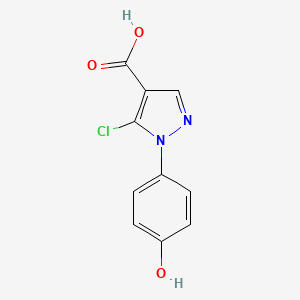

![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)

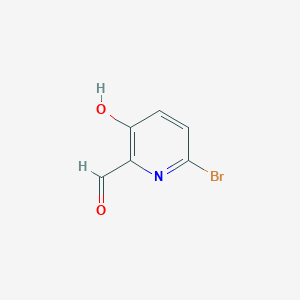
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
